N-cyclopropyl-5-methoxypyrimidin-2-amine
Description
N-cyclopropyl-5-methoxypyrimidin-2-amine is a pyrimidine derivative featuring a methoxy (-OCH₃) substituent at position 5 and a cyclopropylamine (-NH-C₃H₅) group at position 2. Pyrimidines are heterocyclic aromatic compounds with wide applications in pharmaceuticals, agrochemicals, and materials science. This compound is often utilized as an intermediate in medicinal chemistry, particularly in kinase inhibitor synthesis, due to its ability to interact with biological targets through both hydrophobic and polar interactions .
Properties
Molecular Formula |
C8H11N3O |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
N-cyclopropyl-5-methoxypyrimidin-2-amine |
InChI |
InChI=1S/C8H11N3O/c1-12-7-4-9-8(10-5-7)11-6-2-3-6/h4-6H,2-3H2,1H3,(H,9,10,11) |
InChI Key |
FJPLOXPTJOLVQN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C(N=C1)NC2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-5-methoxypyrimidin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-4,6-dimethoxypyrimidine with cyclopropylamine in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-5-methoxypyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The methoxy group at position 5 can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at reflux temperature.
Substitution: Sodium methoxide in methanol at elevated temperatures.
Major Products Formed
Oxidation: Formation of N-cyclopropyl-5-methoxypyrimidin-2-oxide.
Reduction: Formation of this compound derivatives with reduced functional groups.
Substitution: Formation of N-cyclopropyl-5-substituted pyrimidin-2-amine derivatives.
Scientific Research Applications
N-cyclopropyl-5-methoxypyrimidin-2-amine has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate for the treatment of various diseases due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of N-cyclopropyl-5-methoxypyrimidin-2-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are subject to ongoing research .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural similarities with N-cyclopropyl-5-methoxypyrimidin-2-amine:
Electronic and Steric Effects
- In contrast, 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine has a methoxy group at position 6, which may alter regioselectivity in reactions.
- Cyclopropyl vs. Aryl Substituents: The cyclopropyl group in the target compound introduces significant steric strain, which could hinder rotational freedom but improve binding specificity in enzyme pockets. The aryl substituents in the compound from Ambeed, Inc.
Research Findings and Hypothetical Data
While direct comparative studies are absent in the provided evidence, inferred properties based on structural analysis include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
